5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-10-16(17(25)22-15-8-5-12(20)9-14(15)21)18(24(2)23-10)26-13-6-3-11(19)4-7-13/h3-9H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVFEDUVOFUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15ClF2N2O2
- Molecular Weight : 348.75 g/mol
The presence of the pyrazole ring, along with the chlorophenoxy and difluorophenyl groups, contributes to its biological activity. The compound's design aims to enhance its interaction with biological targets, particularly in the context of medicinal chemistry.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study by Burguete et al., a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited promising activity against E. coli, S. aureus, and Klebsiella pneumoniae, suggesting that similar pyrazole derivatives could possess antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds have been widely documented. For instance, Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives and tested them using a carrageenan-induced rat paw edema model. Several derivatives demonstrated significant anti-inflammatory activity compared to ibuprofen . This indicates that this compound may also exhibit similar effects due to structural similarities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the chlorophenoxy and difluorophenyl groups via nucleophilic substitutions.
- Final carboxamide formation through coupling reactions.
These steps are crucial for achieving the desired biological activity.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of related pyrazole compounds:
- Antiplasmodial Activity : A study reported that certain pyrazole derivatives exhibited low nanomolar activity against Plasmodium falciparum, indicating potential as antimalarial agents .
- Anticancer Properties : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro, suggesting avenues for further investigation into their use in oncology .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Applications
Antifungal Activity
The compound has shown promising antifungal properties. It is structurally related to other triazole derivatives known for their antifungal efficacy. For instance, studies have indicated that compounds with similar frameworks have been effective against various fungal strains, suggesting potential applications in treating fungal infections .
Case Study: Triazole Derivatives
Research on triazole derivatives has demonstrated their effectiveness as antifungal agents. The compound's structure allows for interactions that may inhibit fungal growth, making it a candidate for further development in antifungal therapies .
Agricultural Applications
Herbicide Development
The compound's chlorophenoxy group is reminiscent of well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. The incorporation of difluorophenyl moieties may enhance the herbicidal activity and selectivity against specific weed species .
Case Study: Herbicidal Efficacy
In studies examining the herbicidal properties of similar compounds, it was found that modifications to the phenoxy group can significantly affect the herbicidal activity. This suggests that 5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide could be optimized for enhanced efficacy in agricultural settings .
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and the use of catalysts to facilitate the formation of the pyrazole ring. Recent advancements have focused on improving yields and reducing environmental impact during synthesis .
Structural Studies
Crystallographic studies have provided insights into the molecular geometry and interactions within the compound. Understanding these structural characteristics is crucial for predicting its reactivity and potential applications .
Data Table: Comparison of Similar Compounds
| Compound Name | Chemical Structure | Application Area | Notable Properties |
|---|---|---|---|
| This compound | Structure | Medicinal/Agricultural | Antifungal activity; potential herbicide |
| Voriconazole | C16H14F3N5O | Antifungal | Effective against invasive fungal infections |
| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Herbicide | Widely used in agriculture for weed control |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide?
- The compound is synthesized via multi-step protocols involving cyclocondensation and coupling reactions. For example, analogous pyrazole-carboxamides are prepared by reacting substituted anilines with activated carbonyl intermediates under reflux conditions in anhydrous solvents (e.g., DMF or THF) . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol. Analytical validation via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm structural integrity .
Q. How can solubility limitations of this compound be addressed in biological assays?
- Low aqueous solubility is a common challenge. Methodological solutions include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cell viability .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrazole or carboxamide moieties while preserving bioactivity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) are analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Vibrational spectroscopy : FT-IR and Raman spectra identify functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup> for the carboxamide) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS. For example, phase I metabolites (e.g., hydroxylation at the difluorophenyl ring) may reduce efficacy in vivo .
- Receptor binding assays : Use radiolabeled probes (e.g., [<sup>3</sup>H]-analogs) to assess target engagement in tissue homogenates and compare with in vitro IC50 values .
- Species-specific differences : Test the compound in primary cells from multiple species to identify divergence in metabolic pathways or receptor affinity .
Q. What computational strategies are effective for predicting interaction mechanisms with cannabinoid receptors?
- Molecular docking : Use crystal structures of CB1/CB2 receptors (PDB IDs: 5TGZ, 6KPF) to model ligand-receptor interactions. Focus on residues critical for antagonist binding (e.g., Lys3.28 and Trp5.43 in CB1) .
- MD simulations : Perform 100-ns trajectories in explicit lipid bilayers to evaluate stability of the ligand-receptor complex and identify conformational changes .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental data .
Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?
- Directing group strategies : Install temporary groups (e.g., boronic esters) at the 4-position of the pyrazole to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by optimizing temperature (80–120°C) and microwave power (150–300 W) .
- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
